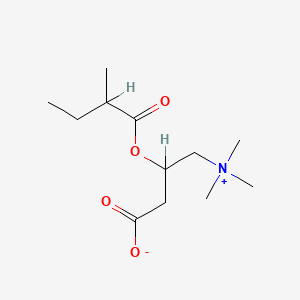
2-Methylbutyroylcarnitine
Descripción general
Descripción
2-Methylbutyroylcarnitine is a C5-acylcarnitine having 2-methylbutyryl as the acyl substituent. It has a role as a human metabolite and is functionally related to a 2-methylbutyric acid .
Synthesis Analysis
Acylcarnitines are fatty acyl esters of L-carnitine and facilitate the entry of long-chain fatty acids into mitochondria via the carnitine shuttle, where they are metabolized via ß-oxidation . A method for the simultaneous fast and robust detection of all known acylcarnitines was developed using a single concise liquid chromatography mass spectrometry (LC-MS) approach .Molecular Structure Analysis
The molecular formula of 2-Methylbutyroylcarnitine is C12H23NO4 . The IUPAC name is 3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate .Chemical Reactions Analysis
Acyl-L-carnitines are acetylated forms of L-carnitine derived from the breakdown of amino and fatty acids . The acetyl group is thereby transferred from acetyl-CoA to carnitine, resulting in CoA and acylcarnitines, which play a pivotal role in facilitating the movement of acetyl-CoA into the matrices of mitochondria during the oxidation of fatty acids .Physical And Chemical Properties Analysis
The molecular weight of 2-Methylbutyroylcarnitine is 245.32 g/mol . It has a XLogP3-AA value of 1.8, indicating its lipophilicity .Aplicaciones Científicas De Investigación
- Implications : Targeting 2MBC could offer new therapeutic strategies for preventing thrombotic cardiovascular events .
- Clinical Relevance : Monitoring 2MBC levels could serve as a diagnostic or prognostic marker in CRC .
- Application : Researchers can explore the causal effects of genetically determined blood metabolites, including 2MBC, on various health outcomes using MR .
- Inhibition : Antibiotic cocktails that clear gut bacteria effectively suppress 2MBC conversion, highlighting its role as an intermediary linking gut dysbiosis and thrombotic risk .
Thrombosis and Cardiovascular Disease
Metabolomic Signatures in Colorectal Cancer
Mendelian Randomization Studies
Gut Microbiota and 2MBC Production
Cell Signaling and Functional Regulation
Mecanismo De Acción
Target of Action
2-Methylbutyroylcarnitine is an acylcarnitine, more specifically, it is a 2-methylbutanoic acid ester of carnitine . Acylcarnitines play a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation . Therefore, the primary targets of 2-Methylbutyroylcarnitine are the carnitine transporters located in the mitochondrial membrane.
Mode of Action
As an acylcarnitine, 2-Methylbutyroylcarnitine interacts with its targets, the carnitine transporters, by binding to them and facilitating the transport of the attached acyl group (2-methylbutanoic acid) into the mitochondria . This results in the subsequent release of the acyl group for beta-oxidation, a process that generates energy for the cell .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methylbutyroylcarnitine is the fatty acid beta-oxidation pathway. In this pathway, long-chain fatty acids are broken down into acetyl-CoA units, which then enter the citric acid cycle for further oxidation and energy production .
Pharmacokinetics
As a hydrophobic molecule, it is expected to have low water solubility
Result of Action
The action of 2-Methylbutyroylcarnitine results in the transport of the 2-methylbutanoic acid into the mitochondria for beta-oxidation . This process generates acetyl-CoA units, which are then used in the citric acid cycle to produce ATP, the primary energy currency of the cell .
Safety and Hazards
Direcciones Futuras
A study on the changes in the metabolomic profiles of men during their first three months of androgen deprivation therapy for prostate cancer found that 2-methylbutyroylcarnitine was associated with decreased risk of estrogen receptor (ER) positive breast cancer and lung adenocarcinoma . This suggests potential future directions for research into the role of 2-Methylbutyroylcarnitine in cancer therapy .
Propiedades
IUPAC Name |
3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCPDBBYTYJYIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423789 | |
| Record name | 2-Methylbutyroylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methylbutyroylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Methylbutyroylcarnitine | |
CAS RN |
31023-25-3 | |
| Record name | 2-Methylbutyroylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylbutyroylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-methylbutyroylcarnitine relate to metabolic diseases like nonalcoholic fatty liver disease (NAFLD)?
A: 2-Methylbutyroylcarnitine has emerged as a potential player in metabolic health, specifically concerning NAFLD. One study using aged laying hens as a model for NAFLD found that taurine supplementation led to increased levels of several metabolites, including 2-methylbutyroylcarnitine []. This increase correlated with a reduction in fat deposition and liver damage, suggesting a protective role for 2-methylbutyroylcarnitine against NAFLD []. The study further suggests that taurine's beneficial effects might be mediated through the modulation of various metabolic pathways, including carnitine metabolism, to which 2-methylbutyroylcarnitine belongs [].
Q2: What role does 2-methylbutyroylcarnitine play in high-fat diet-induced metabolic disturbances?
A: Research suggests that 2-methylbutyroylcarnitine might play a role in mitigating high-fat diet (HFD)-induced metabolic disturbances. A study investigating the effects of red wine high-molecular-weight polymeric polyphenolic complexes (HPPCs) on HFD-induced metabolic dysregulation in mice found that HPPCs supplementation led to an increase in 2-methylbutyroylcarnitine levels in serum []. This increase was associated with improvements in HFD-induced obesity, insulin resistance, and lipid and glucose metabolic dysregulation []. While further research is needed to confirm these findings, this study suggests a potential role for 2-methylbutyroylcarnitine in ameliorating the adverse metabolic effects of HFDs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Indole, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3022773.png)
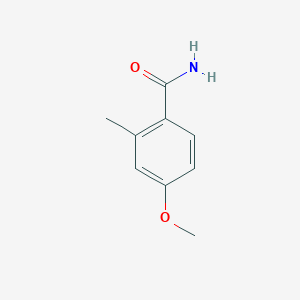
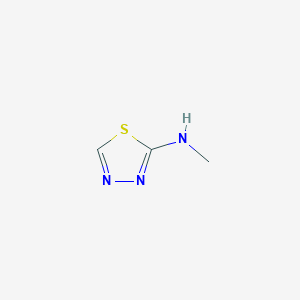
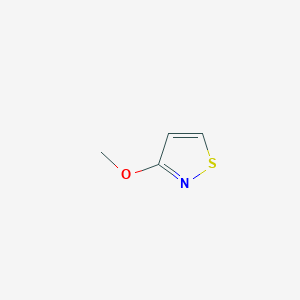
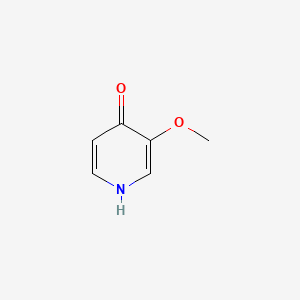
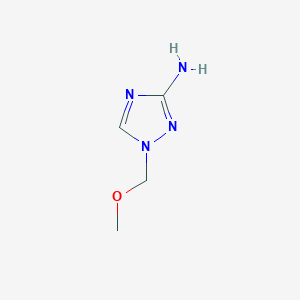
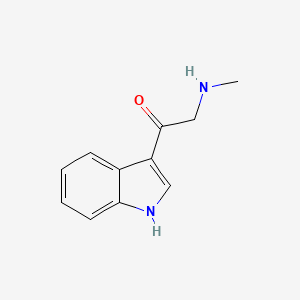
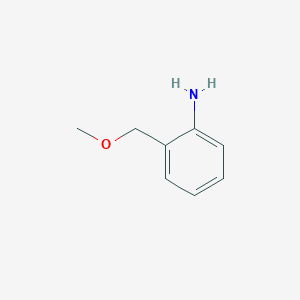
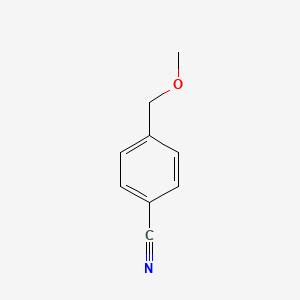
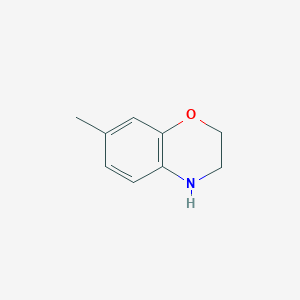
![2-Methylthiazolo[5,4-b]pyridine](/img/structure/B3022789.png)
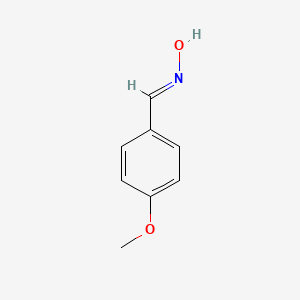
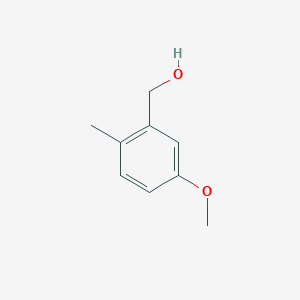
![[3-(Methoxymethyl)phenyl]methanol](/img/structure/B3022794.png)